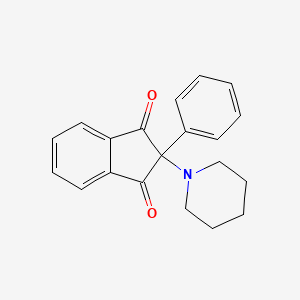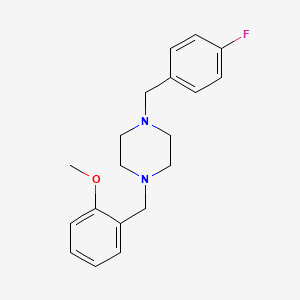![molecular formula C18H14FN3O2 B5170860 N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5170860.png)
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide, also known as FPYMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPYMA belongs to the class of pyridinecarboxamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide exerts its pharmacological effects by binding to and inhibiting the activity of specific enzymes and proteins in the body. Specifically, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide has been shown to inhibit the activity of a protein kinase called Aurora A, which is involved in cell division and proliferation. By inhibiting Aurora A, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Additionally, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide has been shown to modulate the activity of specific proteins involved in cellular signaling pathways, which can affect various physiological processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes and proteins. However, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide. One potential direction is to investigate the use of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide for different therapeutic applications. Finally, the development of new analogs and derivatives of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide could lead to the discovery of more potent and selective compounds for various diseases.
Métodos De Síntesis
The synthesis of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide involves the reaction of 2-pyridinecarboxylic acid with 2-fluorophenol and pyridine-3-carboxaldehyde in the presence of a catalyst. The resulting product is then purified through a series of processes, including recrystallization and chromatography, to obtain the final compound.
Aplicaciones Científicas De Investigación
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in animal models.
Propiedades
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-7-1-2-9-16(14)24-18-13(6-5-11-21-18)12-22-17(23)15-8-3-4-10-20-15/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUCETUNLSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)

![N-(2-methoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5170811.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)
![N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5170818.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5170829.png)

![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5170849.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5170852.png)
![N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5170853.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5170864.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170865.png)
![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)